molecular formula C21H19Cl2NO3 B3901073 3-(2,4-DICHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE

3-(2,4-DICHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE

Cat. No.: B3901073
M. Wt: 404.3 g/mol
InChI Key: MVJMELYOOGQQRY-UHFFFAOYSA-N
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Description

3-(2,4-DICHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE is a complex organic compound that features a chromenone core structure substituted with a piperidine moiety and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DICHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE typically involves multiple steps, including the formation of the chromenone core, introduction of the piperidine moiety, and chlorination of the phenyl rings. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-DICHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the chromenone core or the piperidine moiety.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

3-(2,4-DICHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-DICHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-DICHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO3/c22-13-4-5-14(18(23)10-13)17-12-27-21-15(20(17)26)6-7-19(25)16(21)11-24-8-2-1-3-9-24/h4-7,10,12,25H,1-3,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJMELYOOGQQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=C(C=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,4-DICHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE
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3-(2,4-DICHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE
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3-(2,4-DICHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE
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3-(2,4-DICHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE
Reactant of Route 5
3-(2,4-DICHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE
Reactant of Route 6
3-(2,4-DICHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE

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